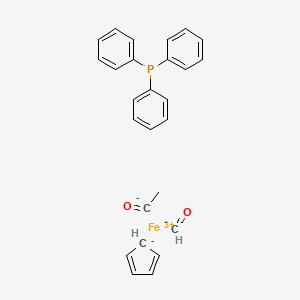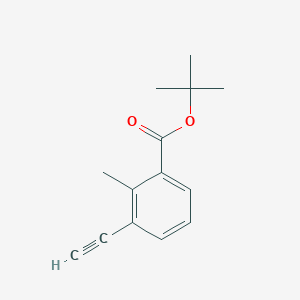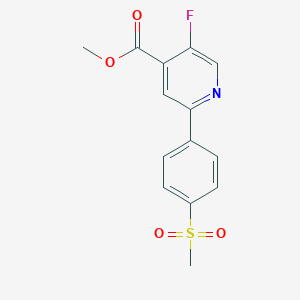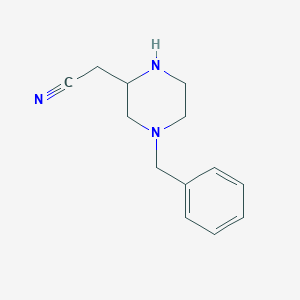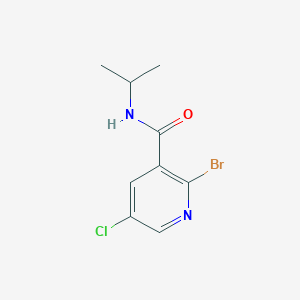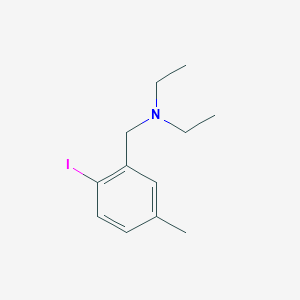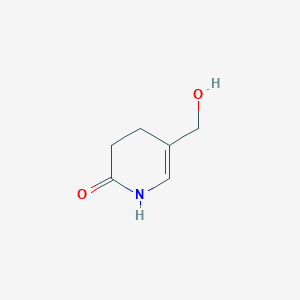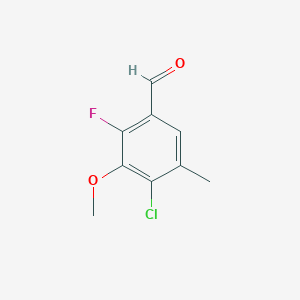
4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H8ClFO2. This compound is characterized by the presence of chloro, fluoro, methoxy, and methyl substituents on a benzaldehyde core. It is used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor, followed by formylation to introduce the aldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for further applications.
化学反应分析
Types of Reactions
4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-3-methoxy-5-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-3-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-methoxybenzaldehyde
- 4-Fluoro-3-methoxybenzaldehyde
- 4-Chloro-2-fluoro-5-methylbenzaldehyde
Comparison
4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde is unique due to the specific combination of substituents on the benzaldehyde core. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C9H8ClFO2 |
|---|---|
分子量 |
202.61 g/mol |
IUPAC 名称 |
4-chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-6(4-12)8(11)9(13-2)7(5)10/h3-4H,1-2H3 |
InChI 键 |
NZHUYLBARPGQPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)OC)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


